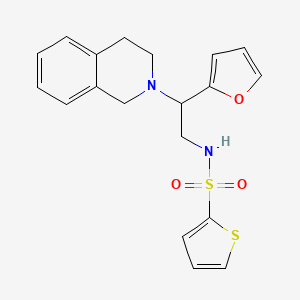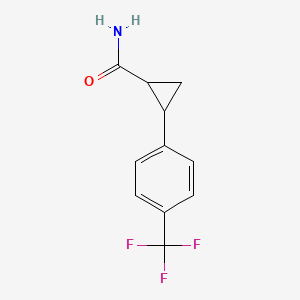![molecular formula C21H15N3O4 B2359954 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 887873-10-1](/img/structure/B2359954.png)
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide” is a complex organic compound. It contains a 1,4-benzodioxin ring, which is a type of aromatic ether. It also contains an oxadiazole ring, which is a type of heterocyclic aromatic ring containing oxygen and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,4-benzodioxin and oxadiazole rings, as well as the naphthalene ring and the amide linkage . These structural features could potentially influence its physical and chemical properties, as well as its biological activity.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the aromatic rings and the amide linkage. The 1,4-benzodioxin and oxadiazole rings might participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and solubility .
Aplicaciones Científicas De Investigación
Antibacterial Agents
Compounds derived from 2,3-dihydro-1,4-benzodioxin have been studied for their antibacterial properties . The structural analogs of this compound have shown effectiveness against various bacterial strains by inhibiting key enzymes necessary for bacterial growth. This makes them potential candidates for developing new antibacterial drugs.
Enzyme Inhibition
Derivatives of this compound have been found to exhibit moderate inhibition of enzymes like lipoxygenase . Lipoxygenase inhibitors are significant because they play a role in treating inflammatory diseases and certain types of cancer.
Biofilm Inhibition
The compound has shown promising results in inhibiting bacterial biofilm formation . Biofilms are a major problem in medical devices and implants, as they can lead to persistent infections. Materials coated with biofilm inhibitors can prevent these complications.
Hemolytic Activity
Research indicates that certain derivatives of this compound can exhibit hemolytic activity . This property is important in the study of red blood cells and can be useful in developing treatments for diseases where the destruction of red blood cells is a symptom.
Pharmaceutical Chemistry
In pharmaceutical chemistry, the compound’s derivatives can be used to synthesize other medicinally active compounds. They serve as building blocks in creating molecules with desired therapeutic effects .
Organic Synthesis
The compound’s derivatives can also be used in organic synthesis reactions. They can act as intermediates or catalysts in the synthesis of complex organic molecules .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of this compound are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause a variety of infections in humans.
Mode of Action
This compound interacts with its bacterial targets by inhibiting their biofilm formation . Biofilms are communities of bacteria that adhere to each other on a surface, and they are often resistant to antibiotics. By inhibiting biofilm formation, this compound disrupts the bacteria’s ability to establish infections.
Biochemical Pathways
It is known that the compound exhibitsmoderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in various biological processes, including inflammation and neurotransmission.
Pharmacokinetics
The compound’s molecular weight is181.1455 , which may influence its bioavailability and distribution within the body.
Result of Action
The compound’s action results in the inhibition of bacterial biofilm growth . Specifically, it has been found to inhibit B. subtilis biofilm growth by 60.04% and E. coli biofilm growth by 60.04% . This suggests that the compound could have potential as an antibacterial agent.
Propiedades
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-19(15-6-5-13-3-1-2-4-14(13)11-15)22-21-24-23-20(28-21)16-7-8-17-18(12-16)27-10-9-26-17/h1-8,11-12H,9-10H2,(H,22,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZWAHCEDRATOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-chloro-2-methoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2359871.png)
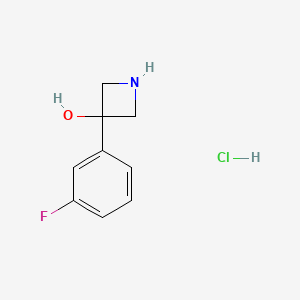
![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]prop-2-enamide](/img/structure/B2359874.png)

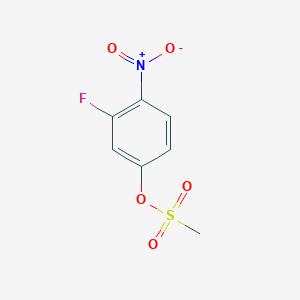
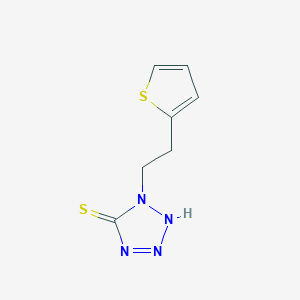
![N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide](/img/structure/B2359880.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2359881.png)
![Methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359884.png)

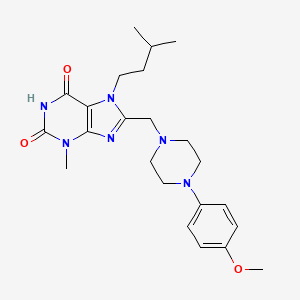
![N-(2-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2359890.png)
